molecular formula C20H34O2 B1619661 17-Methyl-5alpha-androstane-3beta,17beta-diol CAS No. 641-83-8

17-Methyl-5alpha-androstane-3beta,17beta-diol

Cat. No.: B1619661
CAS No.: 641-83-8
M. Wt: 306.5 g/mol
InChI Key: QGKQXZFZOIQFBI-UYEYMFBJSA-N
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Description

17Alpha-methyl-3beta,17beta-dihydroxy-5alpha-androstane: belongs to the class of organic compounds known as androgens and derivatives. These compounds are 3-hydroxylated C19 steroid hormones, favoring the development of masculine characteristics. Notably, they also impact scalp and body hair in humans .

Preparation Methods

Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common approach is through chemical modification of natural steroids or their precursors. Specific synthetic routes may vary, but they typically include oxidation, reduction, and cyclization reactions.

Reaction Conditions::

    Oxidation: Oxidation of a precursor steroid (such as testosterone) at specific positions using reagents like chromic acid or potassium permanganate.

    Reduction: Reduction of the ketone group to form the hydroxyl group at C17 using reducing agents like sodium borohydride.

    Cyclization: Formation of the androstane ring system through intramolecular reactions.

Industrial Production:: Industrial-scale production methods often involve semi-synthesis from natural steroids or their derivatives. These processes are optimized for efficiency, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions::

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketones or aldehydes to hydroxyl groups.

    Substitution: Replacement of functional groups (e.g., halogenation at C17).

    Cyclization: Formation of the steroid ring system.

Common Reagents and Conditions::

    Oxidation: Chromic acid, potassium permanganate.

    Reduction: Sodium borohydride.

    Substitution: Halogens (e.g., bromination, chlorination).

    Cyclization: Acidic or basic conditions.

Major Products:: The major product is 17Alpha-methyl-3beta,17beta-dihydroxy-5alpha-androstane itself.

Scientific Research Applications

This compound finds applications in various fields:

    Chemistry: As a model compound for studying steroid chemistry.

    Biology: Investigating androgen receptor interactions.

    Medicine: Potential therapeutic use in hormone replacement therapy.

    Industry: Precursor for the synthesis of other steroids.

Mechanism of Action

The compound exerts its effects by binding to androgen receptors. Activation of these receptors regulates gene expression, influencing masculine traits, muscle growth, and other physiological processes.

Comparison with Similar Compounds

While 17Alpha-methyl-3beta,17beta-dihydroxy-5alpha-androstane is unique due to its methyl substitution at C17, similar compounds include testosterone, dihydrotestosterone, and other androgens.

Properties

CAS No.

641-83-8

Molecular Formula

C20H34O2

Molecular Weight

306.5 g/mol

IUPAC Name

(3S,5S,8R,9S,10S,13S,14S,17S)-10,13,17-trimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C20H34O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h13-17,21-22H,4-12H2,1-3H3/t13-,14-,15+,16-,17-,18-,19-,20-/m0/s1

InChI Key

QGKQXZFZOIQFBI-UYEYMFBJSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C)O)C)O

SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4(C)O)C)O

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4(C)O)C)O

641-83-8

Pictograms

Irritant; Health Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
17-Methyl-5alpha-androstane-3beta,17beta-diol
Reactant of Route 2
17-Methyl-5alpha-androstane-3beta,17beta-diol
Reactant of Route 3
17-Methyl-5alpha-androstane-3beta,17beta-diol
Reactant of Route 4
Reactant of Route 4
17-Methyl-5alpha-androstane-3beta,17beta-diol
Reactant of Route 5
17-Methyl-5alpha-androstane-3beta,17beta-diol
Reactant of Route 6
17-Methyl-5alpha-androstane-3beta,17beta-diol

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